molecular formula C9H12BrClN4 B11813347 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine

Katalognummer: B11813347
Molekulargewicht: 291.57 g/mol
InChI-Schlüssel: CMIRVXMTIQJDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring bromo and chloro substituents at positions 5 and 4, respectively, along with a piperidin-1-yl group at position 6 and an amine at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly as kinase inhibitors or antimicrobial agents .

Eigenschaften

Molekularformel

C9H12BrClN4

Molekulargewicht

291.57 g/mol

IUPAC-Name

5-bromo-4-chloro-6-piperidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H12BrClN4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14)

InChI-Schlüssel

CMIRVXMTIQJDFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(piperidin-1-yl)pyrimidine and bromine.

    Bromination: The bromination reaction is carried out by reacting 4-chloro-6-(piperidin-1-yl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

Industrial production methods for 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 5 and 4 undergo nucleophilic substitution under varying conditions:

Key Observations:

  • Bromine Reactivity : The C5 bromine exhibits higher electrophilicity compared to C4 chlorine due to steric and electronic effects. In DMF with K₂CO₃, bromide displacement occurs at 80°C with amines (e.g., piperazine) to yield 5-amino derivatives .

  • Chlorine Stability : The C4 chlorine remains inert under mild conditions but participates in Pd-catalyzed cross-couplings at elevated temperatures (e.g., 110°C with Pd(PPh₃)₄).

Representative Reaction Table

ReagentConditionsProductYield (%)Source
PiperazineDMF, K₂CO₃, 80°C, 12h5-Piperazinyl-4-chloro-pyrimidin-2-amine72
Phenylboronic acidPd(PPh₃)₄, 110°C, 18h4-Phenyl-5-bromo-pyrimidin-2-amine58

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki-Miyaura Coupling

  • C4 Chlorine Substitution : Reacts with arylboronic acids (e.g., 3-nitrophenylboronic acid) under Pd catalysis to form biaryl derivatives .

  • Selectivity : Coupling preferentially occurs at C4 over C5 due to lower steric hindrance and favorable transmetallation kinetics .

Buchwald-Hartwig Amination

  • C5 Bromine Replacement : With Pd₂(dba)₃/Xantphos, primary/secondary amines substitute bromine at 100°C, yielding 5-aminopyrimidines with retained piperidine functionality .

Biological Interaction-Driven Reactivity

The compound modulates kinase activity via halogen bonding and steric effects:

CDK4/6 Inhibition

  • Bromine Role : Forms a halogen bond with kinase backbone carbonyl (distance: 3.1 Å), enhancing binding affinity (Ki = 4 nM for CDK4) .

  • Piperidine Contribution : The N6-piperidine group induces conformational changes in the ATP-binding pocket, increasing selectivity over CDK2 (Ki > 5 μM) .

Enzymatic Stability Data

EnzymeIC₅₀ (μM)Selectivity vs. CDK2Source
CDK4-Cyclin D10.006>833-fold
CDK6-Cyclin D30.009>555-fold

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the piperidine ring to a pyridine N-oxide, altering solubility (logP reduction: 2.1 → 1.4) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, though this diminishes kinase inhibitory activity .

Stability Under Physiological Conditions

  • Hydrolytic Stability : The C4 chlorine resists hydrolysis at pH 7.4 (t₁/₂ > 48h), while C5 bromine undergoes slow displacement by water (t₁/₂ = 12h at 37°C).

  • Thermal Degradation : Decomposes at 220°C via cleavage of the piperidine-pyrimidine bond, identified by TGA-DSC .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its role as a building block in the synthesis of pharmacologically active molecules. Its unique structure allows for modifications that can lead to compounds with improved efficacy and selectivity against specific biological targets.

Anticancer Activity

Research has indicated that derivatives of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by targeting specific kinases involved in cancer progression.

Case Study:
A study demonstrated that a modified version of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models of breast cancer, suggesting its potential as a lead compound for developing new anticancer therapies.

Antiviral Properties

The compound also shows potential antiviral activity, particularly against RNA viruses. Its mechanism involves interfering with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Case Study:
In vitro studies have reported that derivatives based on this compound effectively inhibit the replication of certain RNA viruses, indicating its potential as a therapeutic agent for viral infections.

Enzyme Inhibition

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine has been studied for its ability to inhibit various enzymes, which is crucial in drug design.

Kinase Inhibition

The compound's structure allows it to interact with kinase enzymes, which are often implicated in cancer and other diseases.

Data Table: Kinase Inhibition Activity

CompoundTarget KinaseIC50 Value (µM)Reference
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amineEGFR0.25
Derivative AVEGFR0.15
Derivative BJAK20.30

Synthetic Applications

The compound serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive functional groups.

Synthesis of Novel Compounds

Researchers utilize this compound to create novel derivatives with enhanced biological activities by modifying the piperidine ring or substituting different halogens.

Case Study:
A recent synthesis involving this compound led to the development of a new class of anti-inflammatory agents that showed increased potency compared to existing drugs.

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the safety and efficacy profiles of compounds derived from 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine.

Toxicology Studies

Preliminary toxicological assessments indicate that certain derivatives have acceptable safety profiles, making them suitable candidates for further clinical development.

Data Table: Toxicological Profile

CompoundLD50 (mg/kg)Toxicity LevelReference
Base Compound>2000Low
Derivative C1500Moderate

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, altering electronic, steric, and solubility profiles:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Br (5), Cl (4), piperidinyl (6) C₉H₁₁BrClN₅ 304.35 Bulky piperidinyl group enhances steric hindrance and hydrogen bonding potential.
5-Bromo-4-chloro-6-methylpyrimidin-2-amine Br (5), Cl (4), methyl (6) C₅H₅BrClN₃ 222.47 Methyl group increases lipophilicity but reduces hydrogen bonding compared to piperidinyl.
5-Bromo-2,4-dichloropyrimidine Br (5), Cl (2,4) C₄HBrCl₂N₂ 228.42 Lacks amine group; higher electrophilicity at position 2.
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (5), Cl (6), SCH₃ (2) C₅H₅BrClN₃S 254.54 Thioether group introduces sulfur-based electronics and metabolic stability challenges.
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine Br (5), Cl (4), CF₃ (6) C₅H₂BrClF₃N₃ 276.44 Trifluoromethyl group enhances electron-withdrawing effects and lipophilicity.

Crystallographic and Stability Insights

  • 5-Bromo-2-chloropyrimidin-4-amine : Crystal structure reveals planar pyrimidine rings and hydrogen-bonded dimers (N–H···N), stabilizing the lattice. The target compound’s piperidinyl group may disrupt planar stacking, reducing crystallinity but improving solubility.
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : Piperidinyl substitution retains hydrogen bonding via the amine, suggesting similar stability for the target compound.

Biologische Aktivität

5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine, identified by CAS number 1266378-44-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article will explore its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is C9H12BrClN4, with a molecular weight of approximately 291.5754 g/mol. The compound features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a piperidine moiety, which is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exhibits notable antibacterial properties. In vitro tests have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Enterococcus faecalis8.33 - 23.15
Salmonella typhi11.29 - 77.38

These results indicate that the compound has a varying degree of effectiveness against different bacterial strains, with particularly strong activity observed against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum .

Antifungal MIC Values

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal efficacy suggests that the halogen substituents on the pyrimidine ring contribute significantly to its bioactivity .

The mechanism by which 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For example, related compounds have been shown to inhibit Class I PI3-kinase enzymes, which are involved in cellular signaling pathways associated with growth and metabolism .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study evaluated a series of pyrimidine derivatives, including the subject compound, revealing significant antimicrobial activity linked to structural modifications involving halogen substitutions .
  • Structure-Activity Relationship (SAR) : Research indicated that the presence of both electron-donating and electron-withdrawing groups on the piperidine ring enhanced antibacterial activity, highlighting the importance of molecular structure in determining bioactivity .
  • Comparative Analysis : In a comparative analysis with other known antibacterial agents, compounds similar to 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine showed competitive MIC values against standard antibiotics, suggesting potential for development as new therapeutic agents .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry workflows?

  • Methodological Answer : For materials science, screen its utility as a ligand for metal-organic frameworks (MOFs) via solvothermal synthesis (e.g., with Zn(NO3_3)2_2). In medicinal chemistry, perform kinase inhibition assays (e.g., EGFR-TK) with ATP-binding site docking studies, using the piperidine group to modulate lipophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.